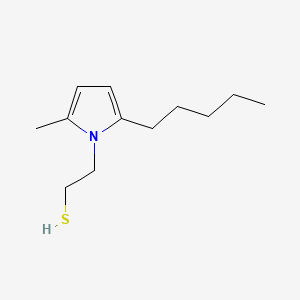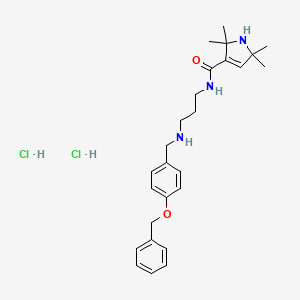
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-amino-N,N-diméthyl-1-phényl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine est un composé hétérocyclique appartenant à la classe des triazolobenzodiazépines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La structure unique de ce composé, qui comprend un cycle triazole fusionné à un noyau benzodiazépine, contribue à ses propriétés chimiques et pharmacologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-amino-N,N-diméthyl-1-phényl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la cyclisation thermique des N’-(2,3-dihydro-1H-1,5-benzodiazépin-4-yl)-3-nitrobenzohydrazides . La réaction est effectuée dans de l'éthanol anhydre, et la cyclisation est réalisée en portant le mélange à reflux . Une autre méthode implique l'utilisation de l'irradiation micro-ondes pour faciliter la réaction entre les énaminonitriles et les benzohydrazides . Cette méthode est sans catalyseur et écologique, ce qui permet d'obtenir de bons rendements du composé cible .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des voies de synthèse mentionnées ci-dessus. L'utilisation de l'irradiation micro-ondes peut être particulièrement avantageuse dans un contexte industriel en raison de son efficacité et de ses temps de réaction réduits . De plus, la sélection des solvants et des conditions réactionnelles peut être optimisée pour garantir des rendements élevés et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 5-amino-N,N-diméthyl-1-phényl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sur le cycle benzodiazépine sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans de l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation des cétones ou des acides carboxyliques correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés benzodiazépine substitués.
Applications de la recherche scientifique
La 5-amino-N,N-diméthyl-1-phényl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 5-amino-N,N-diméthyl-1-phényl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Le composé est connu pour se lier au récepteur de l'acide gamma-aminobutyrique (GABA), renforçant les effets inhibiteurs du GABA et conduisant à ses effets anxiolytiques et sédatifs . De plus, il peut interagir avec d'autres récepteurs et enzymes, contribuant à ses diverses activités pharmacologiques.
Applications De Recherche Scientifique
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- involves its interaction with specific molecular targets in the body. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(3-Nitrophényl)-5,6-dihydro-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine
- 5-amino-N,N-diéthyl-1-phényl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine
Unicité
La 5-amino-N,N-diméthyl-1-phényl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et pharmacologiques distinctes. La présence du groupe N,N-diméthyl augmente sa lipophilie et peut influencer son affinité de liaison aux cibles biologiques par rapport à d'autres composés similaires .
Propriétés
Numéro CAS |
133118-22-6 |
|---|---|
Formule moléculaire |
C18H17N5 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H17N5/c1-22(2)16-12-17-20-21-18(13-8-4-3-5-9-13)23(17)15-11-7-6-10-14(15)19-16/h3-11H,12H2,1-2H3 |
Clé InChI |
GXNMIPBIXDHBTM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


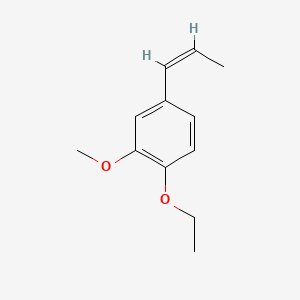
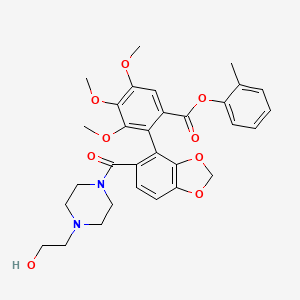


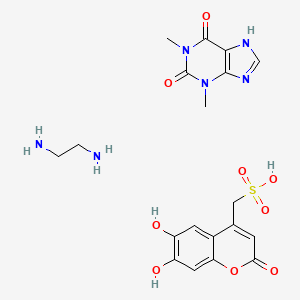

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
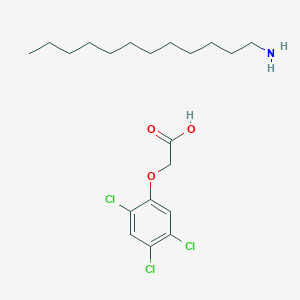



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
